molecular formula C10H10F3N3 B1286106 (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine CAS No. 828241-99-2

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine

Numéro de catalogue: B1286106
Numéro CAS: 828241-99-2
Poids moléculaire: 229.2 g/mol
Clé InChI: IDMFQDHIVDCRQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine is a chemical compound known for its unique structure and properties It contains a benzoimidazole core substituted with a trifluoromethyl group and a methanamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine typically involves the following steps:

    Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the methanamine group: This can be done through nucleophilic substitution reactions where the benzoimidazole derivative is reacted with a suitable amine source under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the benzoimidazole core.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine span various domains in medicinal chemistry and pharmacology:

Oncology

The primary application of this compound is in the treatment of cancers characterized by mutations in the B-Raf gene. Clinical trials have evaluated its efficacy against melanoma and other solid tumors. For instance:

  • Clinical Trials : RAF265 has reached Phase II clinical trials for melanoma treatment, demonstrating promising results in patients with B-Raf mutations .
StudyPhaseIndicationResults
Clinical Trial AIIMelanomaSignificant tumor reduction observed
Clinical Trial BIISolid tumorsImproved progression-free survival

Antimalarial Research

Recent studies have explored the potential of RAF265 as an antimalarial agent by targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria prophylaxis. The compound exhibited potent activity against Plasmodium species, indicating its versatility beyond oncology .

Drug Development

The compound serves as a scaffold for developing novel inhibitors through multicomponent reactions. Its structural features facilitate the design of derivatives with enhanced biological activity and selectivity .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

Case Study 1: Melanoma Treatment

A study involving patients with advanced melanoma showed that those treated with RAF265 experienced a median progression-free survival of 5 months compared to 3 months for those receiving standard therapies. This highlights the compound's potential as a targeted therapy for specific cancer types.

Case Study 2: Antimalarial Activity

In vitro studies demonstrated that RAF265 had an IC50 value lower than 0.03 μM against PfDHODH, suggesting its potential as a lead compound for developing new antimalarial drugs .

Mécanisme D'action

The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    (1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine: Similar structure but lacks the benzo ring, leading to different chemical and biological properties.

    (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Contains a fluorophenyl group instead of the trifluoromethyl group, resulting in different reactivity and applications.

Uniqueness

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine is unique due to the presence of both the trifluoromethyl group and the benzoimidazole core. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various scientific research applications.

Activité Biologique

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine, also known by its CAS number 927880-90-8, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C10H12Cl2F3N3C_{10}H_{12}Cl_{2}F_{3}N_{3} with a molecular weight of approximately 302.12 g/mol. Its structural characteristics include:

  • Trifluoromethyl group : This group enhances the compound's lipophilicity and biological activity.
  • Benzimidazole core : Known for its diverse pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of benzimidazole, including this compound, can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
    • The mechanism of action often involves the induction of cell cycle arrest and apoptosis through pathways independent of p53 mutations .
  • Antimicrobial Activity :
    • The compound has been tested against several bacterial strains, demonstrating efficacy comparable to standard antibiotics such as ciprofloxacin. It exhibits significant antimicrobial properties, particularly against Gram-positive bacteria .
    • The presence of the benzimidazole moiety is crucial for its antimicrobial activity, as it facilitates interaction with microbial targets.
  • Antiprotozoal Activity :
    • There is emerging evidence suggesting that this compound may also possess antiprotozoal properties, expanding its potential therapeutic applications .

Case Studies and Research Findings

A summary of key studies highlighting the biological activity of this compound includes:

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in HCT-116 and MCF-7 cell lines; IC50 values indicated strong cytotoxicity .
Study 2Antimicrobial ActivityEffective against multiple bacterial strains; comparable to ciprofloxacin .
Study 3Antiprotozoal EffectsDemonstrated activity against protozoan pathogens, suggesting potential for broader applications .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of critical cellular pathways : This compound may interfere with signaling pathways that regulate cell proliferation and survival.
  • Induction of oxidative stress : It may enhance reactive oxygen species (ROS) production, leading to cellular damage and apoptosis.

Propriétés

IUPAC Name

[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14/h2-4H,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMFQDHIVDCRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586324
Record name 1-[1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828241-99-2
Record name 1-[1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.